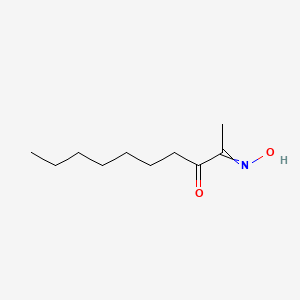
2-(Hydroxyimino)decan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hydroxyimino)decan-3-one is an organic compound characterized by the presence of a hydroxyimino group attached to a decanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)decan-3-one typically involves the reaction of a suitable precursor with hydroxylamine. One common method is the condensation of 3-decanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.
化学反应分析
Types of Reactions
2-(Hydroxyimino)decan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and peracids.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(Hydroxyimino)decan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving oxime and hydroxylamine functionalities.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 2-(Hydroxyimino)decan-3-one involves its interaction with various molecular targets, primarily through the hydroxyimino group. This group can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-(Hydroxyimino)pentan-3-one: A shorter-chain analog with similar reactivity but different physical properties.
2-(Hydroxyimino)hexan-3-one: Another analog with a six-carbon chain, used in similar applications but with distinct solubility and reactivity profiles.
2-(Hydroxyimino)octan-3-one: An eight-carbon analog with properties intermediate between the pentanone and decanone derivatives.
Uniqueness
2-(Hydroxyimino)decan-3-one is unique due to its longer carbon chain, which imparts different solubility, melting point, and reactivity compared to its shorter-chain analogs. This makes it suitable for applications where longer hydrophobic chains are advantageous, such as in the synthesis of lipophilic compounds or materials with specific hydrophobic properties.
属性
CAS 编号 |
820211-59-4 |
|---|---|
分子式 |
C10H19NO2 |
分子量 |
185.26 g/mol |
IUPAC 名称 |
2-hydroxyiminodecan-3-one |
InChI |
InChI=1S/C10H19NO2/c1-3-4-5-6-7-8-10(12)9(2)11-13/h13H,3-8H2,1-2H3 |
InChI 键 |
JVNHRNRKBXPXFA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=O)C(=NO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-(Quinolin-4-yl)ethenyl]benzene-1,3-diol](/img/structure/B12516887.png)
![5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12516888.png)

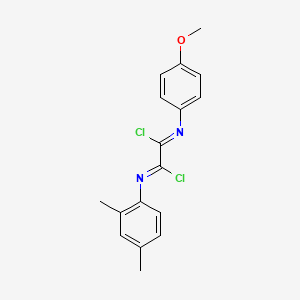
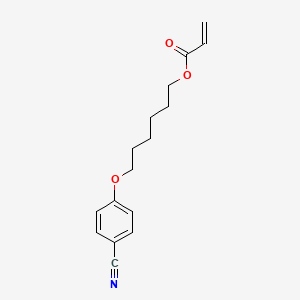
![2-[8-Hydroxy-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B12516909.png)

![N'-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide](/img/structure/B12516919.png)
dimethylsilane](/img/structure/B12516925.png)
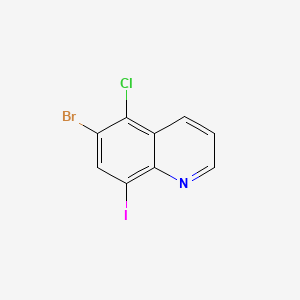
![N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide](/img/structure/B12516930.png)
![6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide](/img/structure/B12516937.png)
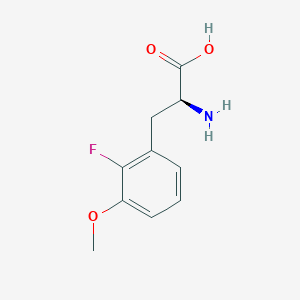
![2,7-Diazabicyclo[2.2.1]heptane-3-thione](/img/structure/B12516976.png)
